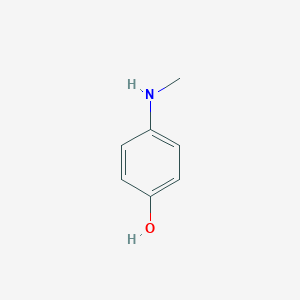

4-(Methylamino)phenol

Description

Historical Context and Evolution in Chemical Applications

The history of 4-(methylamino)phenol is closely tied to the development of photography. In 1891, Alfred Bogisch, a chemist working for a company owned by Julius Hauff, discovered that methylated p-aminophenol exhibited more vigorous developing action than its parent compound, p-aminophenol. wikipedia.orgearlyphotography.co.uk Hauff subsequently introduced this compound as a photographic developing agent. wikipedia.org While the precise structure of the initial formulation is uncertain, it was likely methylated on the benzene (B151609) ring; however, the N-methylated version, this compound, soon became the standard. wikipedia.org

The compound was commercially sold by Aktien-Gesellschaft für Anilinfabrikation (AGFA) under the trade name Metol, which became its most common identifier. wikipedia.org As a developing agent, Metol's primary function is to reduce silver halides in exposed photographic film to metallic silver, thereby forming the visible image. ontosight.ai It proved to be an excellent developer for most continuous-tone applications. wikipedia.orgthermofisher.com

A significant evolution in its application came with the introduction of MQ developers in 1903 by Lumière and Seyewitz. earlyphotography.co.ukphoto.net These developers contained both Metol and hydroquinone (B1673460). This combination demonstrated superadditivity, meaning the rate of development of the two agents together is greater than the sum of their individual rates. wikipedia.orgchemkits.eu This versatile combination, which allowed for a range of contrasts by varying the proportions of the chemicals, became the foundation for many iconic developer formulas, including Eastman Kodak's D-76, D-72, and D-96. wikipedia.orgchemkits.eutimlaytonfineart.com This development cemented Metol's role as a cornerstone of black and white photographic chemistry for over a century. wikipedia.orgtimlaytonfineart.com

Significance in Contemporary Chemical Science and Technology

Beyond its historical role in photography, this compound has found significant applications in various areas of modern chemical science and technology. Its unique properties as an aromatic reducing agent and a versatile synthetic intermediate have driven its adoption in diverse fields. sigmaaldrich.comchemicalbook.com

One of its primary contemporary uses is in the formulation of oxidative hair dyes. cosmeticsinfo.orgthermofisher.comsigmaaldrich.comcymitquimica.com In these products, it acts as a primary intermediate, or "developer," which, when mixed with a coupler and an oxidizing agent, forms the final color inside the hair fiber. cosmeticsinfo.org

In the field of materials science and industrial chemistry, this compound is utilized as a corrosion inhibitor, particularly for steel in certain acidic solutions. sigmaaldrich.comhaz-map.com Its ability to be adsorbed onto metal surfaces forms a protective layer that geometricallly blocks the corrosive process. researchgate.net Furthermore, it serves as an organic reducing agent in the synthesis of silver nanomaterials, such as silver nanowires. sigmaaldrich.comsigmaaldrich.com

The compound is also a valuable reagent in analytical chemistry. solubilityofthings.com It is employed in various electrochemical or spectrophotometric methods to determine the presence and levels of certain drugs and environmental contaminants. sigmaaldrich.comsigmaaldrich.com For instance, it is used in oxidative coupling reactions for the spectrophotometric determination of substances like naproxen. sigmaaldrich.com It is also suitable for the analytical determination of phosphate. sigmaaldrich.comthermofisher.com

In organic synthesis, this compound serves as a useful intermediate or building block. chemicalbook.comwikipedia.org It is used to synthesize more complex molecules, including arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs, which have been studied for their potential antitumor and apoptosis-inducing activities. chemicalbook.com

| Field of Application | Specific Use | Reference |

|---|---|---|

| Photography | Developing agent for black and white film (as Metol). | wikipedia.orgontosight.aithermofisher.com |

| Cosmetics | Primary intermediate in permanent oxidative hair dye formulations. | cosmeticsinfo.orgsigmaaldrich.comcymitquimica.com |

| Materials Science | Corrosion inhibitor for steel. | sigmaaldrich.comhaz-map.com |

| Nanotechnology | Reducing agent in the synthesis of silver nanomaterials. | sigmaaldrich.comsigmaaldrich.com |

| Analytical Chemistry | Reagent for spectrophotometric and electrochemical determination of various substances (e.g., phosphates, drugs). | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Organic Synthesis | Intermediate in the synthesis of compounds with potential biological activity (e.g., anticancer agents). | chemicalbook.com |

Scope and Research Imperatives

The diverse applications of this compound continue to drive research into its properties and potential new uses. Current research imperatives span several scientific disciplines, from medicinal chemistry to environmental science.

A significant area of ongoing research involves its use as a scaffold in the synthesis of novel organic compounds with potential pharmacological activities. chemicalbook.comjournal-jop.org For example, it is a precursor in the preparation of derivatives that show potential as antitumor, apoptosis-inducing, and antimicrobial agents. chemicalbook.comjournal-jop.org The functional groups on the molecule—amino and hydroxyl—allow for various chemical modifications, making it a versatile starting material for creating new chemical entities with specific biological targets. nih.gov

Another research focus is on its application in advanced materials and analytical methods. The development of hybrid electrodes incorporating this compound for the electrochemical detection of the compound itself and other substances in environmental samples is an active area of investigation. researchgate.net This highlights a dual role for the compound: as a target for environmental monitoring and as a component in the tools designed for such monitoring.

Furthermore, the detection of this compound in human blood has opened up research into its metabolic pathways and its role within the human exposome—the totality of human environmental exposures. hmdb.ca Understanding its interactions within biological systems is crucial. ontosight.ai While detailed safety profiles are outside the scope of this article, the fact that it is known to be an allergen and a skin sensitizer (B1316253) necessitates further research into its biological interactions to ensure its safe application in consumer products and industrial processes. wikipedia.orgchemicalbook.com Future research is expected to continue exploring its synthetic utility, developing more sensitive analytical detection methods, and further clarifying its biological and environmental footprint. acs.orgnih.gov

| Research Area | Key Findings / Research Direction | Reference |

|---|---|---|

| Medicinal Chemistry | Used to synthesize arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs with potential anticancer and apoptosis-inducing activities. | chemicalbook.com |

| Antimicrobial Agents | Serves as a precursor for the synthesis of 1,3,4-Thiadiazole derivatives being evaluated for antimicrobial properties. | journal-jop.org |

| Environmental Science | Development of electrochemical sensors (e.g., using lanthanum stannate/halloysite (B83129) nanotubes) for the detection of this compound (Metol) in environmental samples. | researchgate.net |

| Human Exposome | Has been detected in human blood, prompting research into its metabolic or environmental exposure relevance. | hmdb.ca |

| Organic Synthesis | Its structure enables diverse chemical modifications for creating new compounds. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(methylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIQGRISGKSVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1936-57-8 (unspecified sulfate), 51-72-9 (sulfate[1:1]), 55-55-0 (sulfate[2:1]), 55-55-0 (sulfate salt/solvate) | |

| Record name | N-Methyl-4-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043783 | |

| Record name | N-Methyl-p-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

209-211 °C at 1.6 kPa | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether, Slightly soluble in ethanol; insoluble in diethyl ether, Solubility in water, g/100ml at 25 °C: 1.17 | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], 3.07X10-3 mm Hg at 25 °C | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS No. |

150-75-4 | |

| Record name | N-Methyl-p-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-p-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11W1883EFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

87 °C | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes and Reaction Conditions

Traditional organic synthesis provides several reliable pathways to 4-(methylamino)phenol, primarily involving decarboxylation of precursors, methylation of aminophenols, and direct condensation reactions.

Decarboxylation Approaches in Organic Synthesis

A primary industrial method for synthesizing this compound involves the decarboxylation of N-(4-hydroxyphenyl)glycine. wikipedia.orgnih.gov This reaction is typically carried out at elevated temperatures in a suitable organic solvent. The efficiency of the decarboxylation can be significantly influenced by the choice of solvent and the presence of a catalyst.

Research has demonstrated that the reaction rate can be substantially increased by the addition of a catalytic amount of an aldehyde or ketone. For instance, the use of benzaldehyde (B42025) as a catalyst has been shown to dramatically reduce the reaction time from several hours to mere minutes.

Table 1: Effect of Catalyst on the Decarboxylation of p-Hydroxyphenylglycine

| Solvent | Catalyst | Temperature (°C) | Reaction Time |

|---|---|---|---|

| Phenol (B47542) | None | 160 | 2-3 hours |

| Phenol | Benzaldehyde | 160 | 10-15 minutes |

| Cresylic Acid | None | 170-180 | 2-3 hours |

| Cresylic Acid | Benzaldehyde | 150-155 | ~30 minutes |

| Cyclohexanol | None | 160 | 4-5 hours |

| Cyclohexanol | Benzaldehyde | 150-160 | ~15 minutes |

Data sourced from US Patent 2,315,922 google.com

Methylation of Precursor Aminophenols

The direct methylation of 4-aminophenol (B1666318) presents another viable synthetic route to this compound. nih.gov A common and effective method for this transformation is the Eschweiler-Clarke reaction. wikipedia.orgresearchgate.netnrochemistry.com This reaction utilizes a mixture of excess formic acid and formaldehyde (B43269) to methylate a primary or secondary amine. wikipedia.orgjk-sci.com The process involves the formation of an imine with formaldehyde, which is then reduced by formic acid to the methylated amine. mdpi.com A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines from primary amines without the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.com

The reaction typically proceeds by heating the amine with aqueous solutions of formaldehyde and formic acid. nrochemistry.com While specific conditions for the methylation of 4-aminophenol via this method require optimization, a general procedure involves heating the secondary amine with formic acid and an aqueous solution of formaldehyde at around 80°C for an extended period. nrochemistry.com

Alternative methylation strategies include the use of alkylating agents such as methyl iodide under basic conditions, although this method may be less selective and lead to over-methylation. mdpi.com

Direct Amination and Phenol Condensation Reactions

Direct amination of phenols and condensation reactions offer a more direct approach to forming the C-N bond in this compound. One such method involves heating hydroquinone (B1673460) with an alcoholic solution of methylamine (B109427) at high temperatures (200-250 °C). nih.gov Another approach involves the reaction of 4-chlorophenol (B41353) with methylamine in an aqueous solution at 135 °C in the presence of copper sulfate (B86663). nih.gov

More contemporary methods focus on the catalytic direct amination of phenols. For example, rhodium-catalyzed amination of phenols with amines has been developed, providing a direct route to anilines with water as the only byproduct. bohrium.comorganic-chemistry.org This method leverages an arenophilic rhodium catalyst to facilitate the challenging keto-enol tautomerization of phenols, thereby enabling a dehydrative condensation with amines. organic-chemistry.org Additionally, metal-free direct amination of phenols using specific aminating reagents has been reported, offering a more environmentally friendly alternative. organic-chemistry.org

Electrochemical Synthesis and Green Chemistry Applications

Electrochemical methods are emerging as powerful tools in organic synthesis, offering green and highly selective pathways for the preparation and derivatization of organic molecules.

Electrogenerated Intermediate Reactivity in Derivatization

The electrochemical oxidation of this compound leads to the formation of a highly reactive intermediate, p-methylquinoneimine. This electrogenerated species serves as a versatile precursor for various derivatization reactions. The reactivity of this intermediate is central to the electrochemical synthesis of novel derivatives, as it can readily undergo reactions with suitable nucleophiles. The ability to generate this reactive species in situ under controlled electrochemical conditions avoids the need for harsh chemical oxidants, aligning with the principles of green chemistry.

Synthesis of Sulfone Derivatives via Electrochemical Pathways

A notable application of electrochemical synthesis in the derivatization of this compound is the preparation of its sulfone derivatives. researchgate.net This process involves the reaction of the electrogenerated p-methylquinoneimine with various sulfinic acids. researchgate.net A key feature of this electrochemical approach is the ability to control the selectivity of the reaction by simply adjusting the applied electrode potential. researchgate.net This allows for the one-pot synthesis of mono-, bis-, and tris-sulfonylated derivatives of this compound under environmentally benign conditions. researchgate.net

The reaction proceeds via a Michael-type addition of the sulfinic acid to the electrogenerated p-methylquinoneimine. rsc.org The degree of sulfonation is dictated by the electrode potential, which controls the further oxidation of the initially formed products.

Table 2: Electrochemical Synthesis of Sulfonyl Derivatives of p-Methylaminophenol

| Product Type | Reactants | Applied Potential |

|---|---|---|

| Mono Sulfonyl (MSP) | p-Methylaminophenol, Sulfinic Acid | Lower potential |

| Bis Sulfonyl (BSP) | p-Methylaminophenol, Sulfinic Acid | Intermediate potential |

| Tris Sulfonyl (TSP) | p-Methylaminophenol, Sulfinic Acid | Higher potential |

Data derived from "A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility" researchgate.net

This electrochemical strategy highlights the potential of green chemistry principles in synthesizing a diverse range of derivatives from a single precursor by fine-tuning the reaction conditions.

Optimization of Green Synthetic Conditions

The pursuit of sustainable chemical processes has led to the development of greener synthetic methods for this compound and its derivatives. A notable advancement in this area is the use of electrochemical synthesis, which offers an environmentally friendly alternative to traditional methods that may involve harsh reagents and generate significant waste.

An example of a green synthetic strategy is the one-pot electrochemical synthesis of sulfonyl derivatives of p-methylaminophenol. This method involves the reaction of electrochemically generated p-methylquinoneimine with sulfinic acids. By controlling the electrode potential, various mono-, bis-, and tris-sulfonylated p-methyl aminophenols can be selectively obtained. This process is conducted under ambient conditions in an aqueous medium, thereby avoiding the use of hazardous organic solvents and toxic oxidizing agents. The ability to control product selectivity simply by adjusting the applied potential is a key advantage of this green methodology. wikipedia.org

The following table summarizes the types of sulfonylated p-methyl aminophenol derivatives that can be synthesized electrochemically and the corresponding reaction conditions.

| Product Type | Reactants | Key Reaction Condition | Reference |

| Mono sulfonyl-p-(methylamino)phenol (MSP) | p-Methylaminophenol, Sulfinic acid | Controlled electrode potential | wikipedia.org |

| Bis sulfonyl-p-(methylamino)phenol (BSP) | p-Methylaminophenol, Sulfinic acid | Adjusted electrode potential | wikipedia.org |

| Tris sulfonyl-p-(methylamino)phenol (TSP) | p-Methylaminophenol, Sulfinic acid | Further adjusted electrode potential | wikipedia.org |

This electrochemical approach stands in contrast to conventional industrial syntheses of this compound, which typically involve the N-methylation of p-aminophenol. cmu.edu While effective, these traditional methods may require harsh methylating agents and produce byproducts that necessitate extensive purification and disposal procedures. The electrochemical method, therefore, represents a significant step towards a more sustainable production of this compound derivatives.

Novel Derivatization Strategies and Functional Group Transformations

The functionalization of this compound is crucial for its incorporation into more complex molecular systems with tailored properties. This subsection delves into the synthesis of fluorescent probes and the exploration of intricate molecular architectures based on this versatile compound.

The unique electronic properties of the this compound scaffold make it an excellent candidate for the development of fluorescent probes and sensors. Derivatization of this compound allows for the fine-tuning of its photophysical properties, leading to the creation of sensors for a variety of analytes.

A notable example is the synthesis of 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor for reactive oxygen species. researchgate.net The synthesis of such probes often involves nucleophilic aromatic substitution reactions where the amino group of this compound displaces a leaving group on a fluorophore core.

Furthermore, cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the derivatization of this compound. The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgnih.govrsc.orgnih.gov This reaction can be employed to link the this compound unit to various chromophores and fluorophores, thereby generating a diverse library of fluorescent probes with different optical properties.

The table below outlines key synthetic strategies for the development of fluorescent probes from this compound.

| Synthetic Strategy | Description | Example Application | References |

| Nucleophilic Aromatic Substitution | The amino group of this compound acts as a nucleophile to displace a leaving group on an aromatic fluorophore. | Synthesis of 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd). | researchgate.net |

| Sonogashira Coupling | A palladium/copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl/vinyl halide derivative of this compound. | Creation of conjugated systems for fluorescent probes. | rsc.orgnih.govrsc.orgnih.gov |

The incorporation of the this compound moiety into complex molecular architectures, such as macrocycles, rotaxanes, and catenanes, is an emerging area of research with the potential to create novel functional materials. While specific examples of such complex structures containing this compound are not yet abundant in the literature, the synthetic methodologies for creating these architectures are well-established and can be adapted to include this versatile building block.

Macrocycles: The synthesis of macrocycles often involves the condensation of two or more building blocks under high-dilution conditions to favor intramolecular cyclization. A triphenylamine-based macrocycle with a rhomboid shape has been synthesized through a [2+2] cyclocondensation reaction between 4,4'-diformyl triphenylamine (B166846) and (R,R)-1,2-diaminocyclohexane. lew.ro A similar strategy could be employed using a difunctionalized derivative of this compound to create novel macrocyclic hosts with specific recognition properties.

Rotaxanes and Catenanes: These mechanically interlocked molecules are typically synthesized using template-directed approaches. For instance, the synthesis of a cmu.edurotaxane has been achieved through multicomponent reactions where a thread-like molecule is capped in the presence of a macrocycle. nih.gov Similarly, cmu.educatenanes, consisting of two interlocked rings, have been synthesized via ring-closing metathesis of a metal-templated precursor. cmu.edu The phenolic hydroxyl and the secondary amine groups of this compound could be functionalized to serve as recognition sites for templated synthesis or as reactive ends for capping in rotaxane formation. A "threading-followed-by-swelling" strategy for rotaxane synthesis, where the terminal group of the thread is enlarged to prevent dethreading, could also be adapted. know-todays-news.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. The functional groups of this compound could be modified to create dicarboxylic acid or other coordinating linkers for the synthesis of novel MOFs. researchgate.netrsc.orgnih.govnwpu.edu.cnmdpi.com These MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis.

The following table summarizes the synthetic approaches for constructing complex molecular architectures and the potential role of this compound in these syntheses.

| Molecular Architecture | Synthetic Strategy | Potential Role of this compound | References |

| Macrocycles | High-dilution cyclocondensation | As a difunctionalized building block. | lew.ro |

| Rotaxanes | Template-directed capping or clipping | As a component of the thread or stopper, providing recognition sites. | wikipedia.orgnih.govknow-todays-news.comnih.gov |

| Catenanes | Template-directed ring-closing reactions | As a functionalized precursor for one of the interlocked rings. | cmu.edu |

| Metal-Organic Frameworks | Solvothermal synthesis with metal ions and organic linkers | As a precursor for a functionalized organic linker. | researchgate.netrsc.orgnih.govnwpu.edu.cnmdpi.com |

Reaction Mechanisms and Kinetic Studies

Oxidation-Reduction Pathways and Electrophilic Substitution

The presence of both a hydroxyl and a methylamino group on the aromatic ring makes 4-(methylamino)phenol susceptible to oxidation and active in electrophilic substitution reactions.

Formation of Quinoneimines and Quinone Derivatives

The oxidation of this compound is a key process that can lead to the formation of quinone derivatives. This reaction is central to its function as a reducing agent, where it donates electrons. In photographic development, for instance, it reduces silver ions to metallic silver. The initial oxidation product is often a quinoneimine intermediate. acs.orgnih.govsigmaaldrich.com Specifically, the oxidation of hydroquinone (B1673460) in the presence of methylamine (B109427) proceeds through a benzoquinone intermediate, which is then attacked by the nucleophilic methylamine to form a quinoneimine structure. This intermediate subsequently rearranges and is reduced to yield this compound. smolecule.com Electrochemical methods can also be employed to generate these quinoneimine intermediates through controlled oxidation. smolecule.com Further oxidation can lead to the formation of quinone derivatives. For example, in the presence of bromate (B103136), Metol can be oxidized to produce 1,4-benzoquinone (B44022) and bromobenzoquinones as major final products. rsc.org

The formation of a reactive quinoneimine intermediate from 4-fluoro-N-methylaniline has been studied, where an enzymatic carbon oxidation and defluorination process leads to the formation of this compound, which then forms an electrophilic quinoneimine intermediate. acs.orgnih.govsigmaaldrich.comacs.org This intermediate is supported by the identification of N-acetylcysteine adducts. acs.orgnih.govsigmaaldrich.com

Mechanistic Insights into Aromatic Ring Reactivity

The methylamino group in this compound is an electron-donating group that moderately activates the aromatic ring for electrophilic substitution. This activation makes the compound highly prone to such reactions, with the hydroxyl group acting as an ortho-para director. byjus.com Consequently, electrophilic substitutions predominantly occur at the positions ortho and para to the hydroxyl group. byjus.com The electron-donating nature of the substituents stabilizes the arenium ion intermediate formed during the reaction through resonance. byjus.com

The reactivity of this compound can be compared to similar compounds. For example, the methylamino group provides moderate activation for electrophilic substitution, in contrast to the stronger activation by an amino group (-NH₂) or a dimethylamino group (-NMe₂). The reactivity of phenols towards electrophiles is enhanced when a more stable radical can be formed. acs.org This explains why this compound can be more effective in certain reactions, such as NO₂ absorption, compared to hydroquinone. acs.org

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with nitric acid to introduce a nitro group. byjus.com

Halogenation: Reaction with halogens, often without a Lewis acid catalyst due to the highly activated ring. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these are less common for phenols due to potential complexation with the catalyst. makingmolecules.com

Degradation Pathways via Oxidative Processes

This compound can be degraded through various oxidative processes. wikipedia.org One significant pathway is through the use of advanced oxidation processes like the Fenton reaction. researchgate.net In this process, hydroxyl radicals oxidize the compound. researchgate.net Under optimal conditions (0.2 M H₂O₂, 9.0×10⁻⁴ M Fe²⁺, pH 3–5), the initial Chemical Oxygen Demand (COD) of a 5×10⁻³ M Metol solution can be significantly reduced. researchgate.net The degradation follows first-order kinetics with respect to both Metol and Fe²⁺ concentrations. researchgate.net Higher temperatures or the use of the photo-Fenton reaction can lead to the complete destruction of the organic matter. researchgate.net

Another degradation pathway involves photocatalytic oxidation using H₂O₂/TiO₂/UV. ebi.ac.uk This process leads to the mineralization of Metol through various thermal and photochemical reactions. ebi.ac.uk Intermediates in this degradation include partially oxygenated aromatic species and dimers, which are themselves susceptible to further oxidation. ebi.ac.uk The substance is also known to decompose upon burning, producing toxic fumes that include nitrogen oxides. nih.govnih.gov

Coupling Reactions and Complexation Mechanisms

This compound readily participates in coupling reactions, often facilitated by oxidizing agents and catalysts. These reactions are significant in both analytical chemistry and synthetic applications.

Oxidative Coupling Reactions with Activating Agents

Oxidative coupling reactions of this compound are a key aspect of its chemistry, particularly in the presence of activating agents. For instance, in the presence of bromate and an activator like tartrate, this compound undergoes oxidative coupling with 2,3,4-trihydroxybenzoic acid. tandfonline.comresearchgate.net This reaction produces an orange-yellow product with distinct absorption maxima, a characteristic that is utilized in analytical methods. tandfonline.comresearchgate.netresearchgate.net The reaction is catalyzed by vanadium ions, which significantly increase the reaction rate. tandfonline.comresearchgate.netresearchgate.net

The mechanism involves the initial oxidation of this compound by bromate. researchgate.net The choice of coupling agent is crucial, with various phenols, amines, and hydrazines being studied for this purpose. researchgate.net The resulting oxidative coupling products exhibit strong absorption in the visible spectrum, making them suitable for spectrophotometric analysis. researchgate.net

Catalytic Effects and Reaction Kinetics in Solution Phase

The kinetics of reactions involving this compound are often influenced by catalysts and the solvent medium. The catalytic hydrogenation of p-nitrophenol to p-aminophenol and its subsequent conversion to Metol has been studied over a Raney nickel catalyst. researchgate.netepa.gov The formation of Metol was found to be zero order with respect to the substrate concentration and first order with respect to hydrogen partial pressure. researchgate.net The activation energy for this catalytic formation of Metol was determined to be 51 kJ/mol. researchgate.net

In a different system, the ferroin–bromate–Metol reaction exhibits complex oscillatory behavior. rsc.orgrsc.org The kinetics of this reaction are significantly influenced by factors such as bromine removal and oxygen exposure. rsc.orgrsc.org The decomposition of Metol to hydroquinone, influenced by oxygen, plays a crucial role in the observed complex kinetics. rsc.orgrsc.org

The catalytic effect of vanadium ions on the oxidative coupling reaction of this compound with 2,3,4-trihydroxybenzoic acid has been well-documented. tandfonline.comresearchgate.net This catalytic effect forms the basis for a highly sensitive kinetic method for the determination of vanadium. tandfonline.comresearchgate.nettandfonline.com The reaction rate, followed spectrophotometrically, is proportional to the concentration of the vanadium catalyst. tandfonline.comresearchgate.net

Table of Reaction Parameters for the Catalytic Hydrogenation to Metol

| Parameter | Order of Reaction | Activation Energy (kJ/mol) |

|---|---|---|

| Substrate Concentration | Zero | 51 researchgate.net |

| Hydrogen Partial Pressure | First |

Data derived from studies on the hydrogenation of p-nitrophenol to Metol over a Raney nickel catalyst. researchgate.net

Ligand Interactions and Coordination Chemistry

The this compound molecule, through the electron-donating capabilities of its hydroxyl and methylamino moieties, can function as a ligand in coordination complexes. solubilityofthings.com While the compound itself is a simple phenol (B47542), its derivatives have been used to create complex, multidentate ligands that bind to various metal centers. These studies provide insight into the potential coordination chemistry of the basic this compound structure.

Research has shown that ligands derived from related phenolic structures can form sophisticated coordination complexes. For instance, dinucleating macrocyclic ligands incorporating phenolate (B1203915) entities have been synthesized to create binuclear complexes with metals like copper(II), cobalt(II), nickel(II), and zinc(II). acs.org In a similar vein, a dinuclear nickel(II) complex has been formed with the ligand 2,6-bis[2-(dimethylamino)ethyliminomethyl]-4-methylphenol, where the metal ions are octahedrally coordinated. researchgate.net

Palladium(II) complexes have also been synthesized with bridging amine bis-(phenolate) ligands. These studies reveal that such ligands can exhibit both bidentate (κ²) and tridentate (κ³) coordination to the palladium center within the same crystal structure. nih.gov This suggests a dynamic process where the phenol donors can associate or dissociate from the metal, influencing the catalyst's speciation during chemical processes. nih.gov The fundamental binding interaction in these systems is a Lewis acid-base interaction, with the metal ion acting as the Lewis acid (electron pair acceptor) and the ligand as the Lewis base (electron pair donor). libretexts.org

Proton Transfer Dynamics and Intermolecular Interactions

The chemical behavior of this compound is profoundly influenced by proton transfer dynamics and various intermolecular interactions. harvard.edu The phenolic hydroxyl group provides an acidic proton that can be transferred to a suitable acceptor, a fundamental step in many of its reactions. nih.govmpg.de This process is not isolated but is mediated by the surrounding environment and non-covalent forces.

Role of Hydrogen Bonding in Reactivity

Hydrogen bonding is a critical factor governing the reactivity of this compound. Both the phenolic -OH group and the methylamino -NHCH3 group can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. solubilityofthings.comcymitquimica.comnih.gov These interactions are not merely passive forces; they actively modulate the compound's chemical properties.

Theoretical calculations on phenols have demonstrated that hydrogen-bonded complexes exhibit enhanced electron donor-acceptor and acid-base properties compared to their monomeric forms. rsc.org This enhancement leads to an increased reactivity, to the extent that hydrogen-bonded associates can function as effective acid-base catalysts. rsc.org For example, the formation of supramolecular structures through hydrogen bonding has been noted in derivatives of this compound. The rates of reactions, such as the abstraction of the phenolic hydrogen by free radicals, are significantly influenced by the hydrogen-bond-accepting ability of the solvent. nih.gov

Solvent Effects on Reaction Mechanisms

The solvent environment plays a decisive role in dictating the mechanistic pathway of reactions involving phenols. nih.gov For the formal abstraction of a phenolic hydrogen atom, the reaction can proceed through at least three distinct, non-exclusive mechanisms, with the favored pathway being highly dependent on the solvent and reactants. nih.gov

Hydrogen Atom Transfer (HAT): A direct transfer of the hydrogen atom from the phenol to a radical. This mechanism is typically dominant in nonpolar solvents. chemrxiv.org

Proton-Coupled Electron Transfer (PCET): A concerted transfer of a proton and an electron. The balance between HAT and PCET is delicate and depends on the reactants and environment. nih.gov

Sequential Proton-Loss Electron Transfer (SPLET): The phenol first deprotonates to form a phenoxide anion, which then transfers an electron to the radical. This mechanism is favored in polar, basic solvents that can stabilize the resulting anion. nih.govchemrxiv.org

Studies on related systems have shown dramatic shifts in reaction mechanisms due to solvent changes. For instance, the solvolysis of a dianion was found to be over 7,500 times faster in tert-butyl alcohol than in water, which is attributed to a mechanistic change from a bimolecular (SN2-type) process to a unimolecular (SN1-type) one. nih.gov This highlights the critical influence of solvent polarity and hydrogen-bonding capacity on reaction kinetics and mechanisms. nih.gov

Rate Constant Determinations and Kinetic Modeling

The quantitative study of reaction rates for this compound involves determining rate constants and developing kinetic models to simulate its chemical behavior.

A specific application is the use of this compound (MAP) in a sensitive kinetic method for the spectrophotometric determination of Vanadium. tandfonline.comresearchgate.net The method is based on vanadium's catalytic effect on the bromate oxidative coupling reaction between MAP and 2,3,4-trihydroxybenzoic acid (THBA). tandfonline.comresearchgate.net The rate of formation of the colored product is monitored over time to determine the concentration of the catalyst. tandfonline.com The kinetics of this reaction were studied to elucidate the mechanism of activation by tartrate. tandfonline.com

Furthermore, comprehensive kinetic models have been developed for the oxidation of phenol in various advanced oxidation processes (AOPs). nih.gov These complex models can include over 540 elementary reactions to accurately predict the degradation of phenolic compounds under different conditions, considering various oxidants, activation methods, and the effects of co-existing ions. nih.gov Such models are essential for understanding and predicting the behavior of compounds like this compound in complex chemical systems. nih.gov

Applications in Advanced Chemical Processes and Materials Science

Catalysis and Redox Systems

The electrochemical activity of 4-(Methylamino)phenol is central to its application in catalysis and redox-dependent systems. Its ability to participate in electron transfer reactions underpins its function in both catalytic cycles and sensing technologies.

The phenol (B47542) group in this compound allows it to engage in proton-coupled electron transfer (PCET) processes. acs.orgacs.orgnih.gov In these reactions, the transfer of an electron and a proton can occur in a concerted or stepwise manner, which is a fundamental mechanism in many chemical and biological energy conversion reactions. acs.orgnih.gov As an aromatic reducing agent, this compound can donate an electron and a proton, facilitating the reduction of other chemical species and enabling its participation in catalytic cycles. sigmaaldrich.com

Electrochemical studies have characterized the redox behavior of this compound, identifying well-defined redox peaks that confirm its electrocatalytic activity. researchgate.net Key parameters of its electrode reaction have been calculated, including the electron transfer coefficient (α), the number of electrons transferred (n), and the heterogeneous electron transfer kinetic constant (ks). researchgate.net For instance, on a LiCoO2 nanosphere modified electrode, the electro-oxidation of Metol involves an electron transfer number of approximately 0.91 and a charge transfer coefficient of 0.51. researchgate.net These properties are crucial for designing and understanding catalytic systems where this compound acts as a mediator or a direct participant in redox reactions.

The distinct electrochemical signature of this compound has led to its use as a target analyte in the development of advanced sensors. researchgate.netdntb.gov.ua Researchers have fabricated sensitive and selective electrochemical sensors for the detection of Metol in environmental samples, highlighting its significance as a potential pollutant that requires monitoring. researchgate.netconnectedpapers.com

These sensors often employ novel nanomaterials to enhance detection capabilities. For example, a hybrid material of lanthanum stannate (La2Sn2O7) and functionalized halloysite (B83129) nanotubes (f-HNT) has been used as an electrode material. acs.org This composite material enhances the electron transmission channel and active site size, leading to improved electrocatalytic performance. acs.org Another approach utilized flower-like LiCoO2 nanospheres on a carbon ionic liquid electrode, which significantly enhanced the electrochemical response to Metol due to the material's large surface area and fast electron transfer rate. researchgate.net The performance of these sensors demonstrates the progress in creating reliable methods for detecting this specific phenolic compound.

Interactive Table: Performance of Electrochemical Sensors for this compound Detection

| Electrode Material | Linear Range (μM) | Detection Limit (LOD) | Sensitivity (μA μM⁻¹ cm⁻²) | Reference |

| La₂Sn₂O₇@f-HNT | 0.01 - 480 | 2.1 nM | - | acs.org |

| LiCoO₂/CILE | 0.4 - 400 | 0.246 μM | - | researchgate.net |

| MoS₂ modified SPCE | 0.2 - 1211 | 0.01 μM | 1.05 | researchgate.net |

| CoMn₂O₄@RGO modified SPCE | 0.01 - 137.65 | 0.050 μM | 3.77 | researchgate.net |

Note: LSO@f-HNT: Lanthanum Stannate/functionalized Halloysite Nanotubes; LiCoO₂/CILE: Lithium Cobalt Oxide/Carbon Ionic Liquid Electrode; MoS₂ modified SPCE: Molybdenum Disulfide modified Screen-Printed Carbon Electrode; CoMn₂O₄@RGO modified SPCE: Cobalt Manganese Oxide/Reduced Graphene Oxide modified Screen-Printed Carbon Electrode. Sensitivity and LOD values may be reported in different units or under varying conditions.

Advanced Materials Synthesis and Modification

This compound serves as a critical reagent in the synthesis and modification of advanced materials, particularly in the production of carbon nanomaterials and the formulation of polymers.

The synthesis of graphene on a large scale often involves the reduction of graphene oxide (GO). researchgate.net this compound sulfate (B86663) (Metol) has been identified as a rapid and efficient reducing agent for this purpose. ebi.ac.uk It can effectively reduce exfoliated graphite (B72142) oxide in an ammonia (B1221849) solution to produce soluble graphene nanosheets with long-term stability in both water and common organic solvents. ebi.ac.uk

The reduction process using Metol is notably fast, taking as little as 12 minutes at 95 °C. ebi.ac.uk This method presents a promising alternative to more common but hazardous reducing agents like hydrazine (B178648) hydrate. ebi.ac.uk The resulting graphene nanosheets are valuable in a wide range of applications, from electronics to energy storage. researchgate.net The effectiveness of this compound in this context is attributed to its properties as an organic reducing agent, capable of removing oxygen-containing functional groups from the graphene oxide structure. sigmaaldrich.comebi.ac.uk

Phenolic compounds are fundamental building blocks in polymer chemistry, most notably for producing phenol-formaldehyde resins. researchgate.net this compound, as a substituted phenol, can also be incorporated into polymer structures. Its amino and phenol functional groups allow it to act as a modifier or a monomer in the synthesis of various resins.

In the context of epoxy resins, components structurally similar to this compound, such as 2-(methylamino)ethanol, can act as modifiers or catalysts, influencing the curing process and the final properties of the polymer. ontosight.ai Furthermore, aminopyridine derivatives have been attached to polystyrene resins to create polymer-supported catalysts, demonstrating a method by which aminophenol-like structures can be integrated into a polymer backbone. google.com These applications suggest that this compound can be used to create flexible phenolic resins or to introduce specific functionalities into a polymer matrix, useful for applications like coatings, adhesives, and laminating resins. google.com

Environmental Remediation and Gas Absorption Technologies

While this compound is itself a compound that may require environmental monitoring and remediation, its chemical properties also allow it to be used in related technologies. researchgate.net

As an industrial chemical, waste containing Metol can contaminate water sources, making its detection and removal important. researchgate.net The development of sensitive electrochemical sensors is a key part of this remediation effort. connectedpapers.comacs.org

Furthermore, the reducing capabilities of this compound are relevant to environmental remediation strategies. For instance, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a critical process for treating industrial wastewater, converting a toxic pollutant into a valuable chemical. nih.govrsc.org While studies often use other catalysts for this specific transformation, the role of this compound as a reducing agent suggests its potential utility in similar catalytic systems designed for neutralizing toxic chemicals in wastewater. sigmaaldrich.comrsc.org

There is limited specific information available from the search results linking this compound directly to gas absorption technologies. Such processes typically involve physical absorbents like methanol (B129727) or chemical absorbents for capturing acidic gases such as H₂S and CO₂. researchgate.net

Mechanisms of Nitrogen Oxide Absorption

The absorption of nitrogen dioxide (NO₂), a major component of NOx, into aqueous solutions containing this compound has been shown to be a highly efficient process. abo.fiacs.org Research indicates that the interaction between NO₂ and this compound is the primary driver of this high absorption capacity, which surpasses that of other additives like hydroquinone (B1673460). abo.fiacs.org

The prevailing mechanism suggests that the phenolic group of this compound is the primary site of reaction with NO₂. The reactivity is significantly influenced by the pH of the aqueous solution. At a higher pH, the phenolic hydroxyl group (-OH) is deprotonated to form the more reactive phenoxide anion (ArO⁻). abo.fi This phenoxide form is a much more potent reactant with NO₂. abo.fi

The reaction can proceed through either a charge transfer or a hydrogen transfer mechanism. The presence of the methylamino group (-NHCH₃) in the para position is believed to enhance the reactivity of the phenol ring. The -NHCH₃ group is a better electron donor than a hydroxyl group, which helps to stabilize the resulting aromatic radical formed during the reaction. abo.fi This stabilizing effect contributes to the higher NO₂ absorption efficiency observed with this compound compared to hydroquinone. abo.fi

Interestingly, studies suggest that the amine group of this compound is not the primary reactive site under the investigated conditions for NO₂ absorption. While amines can react with NO₂, the analysis of reaction products indicates that the majority of the absorbed NO₂ is not bound to the additive in a way that would suggest a direct reaction with the amine group. acs.org Instead, the primary reaction appears to be the interaction with the phenoxide, leading to the formation of nitrite (B80452) in the solution. abo.fiacs.org

Table 1: NO₂ Absorption Efficiency with this compound Sulfate

| This compound Sulfate Concentration (mM) | Initial NO₂ Concentration (ppm) | Final NO₂ Concentration (ppm) | Approximate NO₂ Absorption Efficiency (%) |

| 0.5 | 50 | 13 | >60% (after 800s) |

| 1 | 50 | 5 | >90% |

| 2 | 50 | 0 | >90% |

This table is based on data from absorption tests in a laboratory-scale system. The initial NO₂ concentration was 50 ppm in a gas stream with 5% O₂. abo.fiacs.org

Fate of Reaction Products in Absorption Media

The fate of the this compound molecule after it has reacted with NO₂ is less definitively characterized in the available literature. It is proposed that the reaction leads to the formation of an aromatic radical. abo.fi This radical can then undergo further reactions. While detailed studies on the complete fate of these reaction products are still needed, it is hypothesized that nitrated phenols could be formed. abo.fi For instance, the reaction of 4-methylphenol with NO₂ has been observed to form 2-nitro-4-methylphenol and 6-nitrocyclohexa-2,4-dien-1-one. researchgate.net By analogy, it is plausible that the reaction of this compound with NO₂ could lead to the formation of nitrated derivatives of this compound.

Table 2: Identified and Potential Reaction Products in the Absorption Medium

| Reactant | Identified Product in Aqueous Phase | Potential Organic Byproducts |

| Nitrogen Dioxide (NO₂) | Nitrite (NO₂⁻) | Nitrated derivatives of this compound |

| This compound | - | Aromatic radicals |

This table summarizes the known and hypothesized products based on current research. Further studies are required for a comprehensive understanding of all reaction products and their fate. abo.fiacs.orgresearchgate.net

Analytical Methodologies for Detection and Characterization

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometry offers a rapid and cost-effective means of quantifying 4-(methylamino)phenol, often through the development of colored products that can be measured using UV-Visible light.

UV-Visible Spectrophotometry and Chromophore Development

UV-Visible spectrophotometry is a widely used technique for the determination of this compound. This method relies on the principle that the compound, or a derivative of it, absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the solution.

A key aspect of this technique is the development of a chromophore, a colored compound, from the typically colorless this compound. This is often achieved through an oxidation reaction followed by a coupling reaction. For instance, this compound can be oxidized to form N-methyl-1,4-benzoquinoneimine. This intermediate can then be coupled with other reagents to produce a stable, colored product with a distinct absorption maximum in the visible region of the electromagnetic spectrum. researchgate.net

One documented method involves the reduction of nifedipine, followed by coupling with the oxidation product of this compound, resulting in a chromophore that absorbs maximally at 525 nm. researchgate.net This method demonstrated a linear relationship between absorbance and concentration over a range of 5-175 µg/mL. researchgate.net Another approach involves the oxidative coupling of this compound with 2,3,4-trihydroxybenzoic acid in the presence of bromate (B103136), which forms a product with absorption maxima at 380 nm and 570 nm. tandfonline.com

The choice of oxidizing and coupling agents is critical for the sensitivity and selectivity of the assay. Various oxidizing agents have been explored, including potassium dichromate, sodium periodate, and potassium persulfate. researchgate.netechemcom.comchemmethod.com The selection of the appropriate reagent system allows for the optimization of the reaction conditions to achieve the desired analytical performance.

Flow Injection Analysis for High-Throughput Screening

Flow Injection Analysis (FIA) is an automated method that provides rapid and reproducible analysis of this compound, making it suitable for high-throughput screening. In FIA, a small, precise volume of the sample is injected into a continuously flowing carrier stream. This stream merges with reagent streams, leading to a chemical reaction that produces a detectable signal, typically measured by a spectrophotometer.

The use of FIA for the determination of this compound has been demonstrated in several studies. echemcom.comechemcom.com These methods often employ the same chemical principles as manual spectrophotometric assays, such as oxidative coupling reactions, but with the advantages of automation, including increased sample throughput, reduced reagent consumption, and improved precision. For example, a normal flow injection system has been utilized for the determination of drugs by their interaction with this compound sulfate (B86663) in the presence of an oxidizing agent like sodium periodate. echemcom.comechemcom.com The resulting colored product is then detected spectrophotometrically. echemcom.comechemcom.com

The rapid nature of FIA, with sample response times often in the order of seconds, makes it an attractive option for applications requiring the analysis of a large number of samples, such as in industrial quality control or environmental monitoring. echemcom.comechemcom.com Quantitative high-throughput screening (qHTS) has also been applied to systematically screen toxicants, including this compound hemisulfate, against a panel of modulators to identify mechanisms of cytotoxicity. nih.gov

Kinetic Spectrophotometric Methods

Kinetic spectrophotometric methods are based on measuring the rate of a chemical reaction involving this compound. The rate of the reaction, which is often monitored by the change in absorbance over time, is proportional to the concentration of the analyte. These methods can offer advantages in terms of selectivity and the ability to differentiate between compounds with similar spectral properties but different reaction kinetics. depauw.edulibretexts.org

A notable application of kinetic spectrophotometry is in the determination of vanadium, where this compound is used as a reagent. tandfonline.comtandfonline.comresearchgate.net In this method, the catalytic effect of vanadium on the bromate oxidative coupling reaction of this compound with 2,3,4-trihydroxybenzoic acid is measured. tandfonline.comtandfonline.comresearchgate.net The rate of formation of the colored product is followed spectrophotometrically at 380 nm and/or 570 nm. tandfonline.comtandfonline.comresearchgate.net This approach allows for the highly sensitive and selective determination of vanadium. tandfonline.comtandfonline.comresearchgate.net

Kinetic methods can be classified as either differential or integral. egyankosh.ac.in Differential methods determine the reaction rate by measuring the slope of the concentration versus time curve, often in the initial phase of the reaction (the initial rate method). egyankosh.ac.in Integral methods are based on the integrated form of the rate law over a specific time interval. egyankosh.ac.in The choice of method depends on the specific reaction and analytical requirements.

Chromatographic Separation and Detection Methods

Chromatographic techniques provide powerful tools for the separation and quantification of this compound from complex mixtures. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of this compound. vwr.comavantorsciences.com It offers high resolution and sensitivity, allowing for the separation and quantification of the compound even in complex matrices. sigmaaldrich.com

In HPLC, the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases. sigmaaldrich.com For the analysis of this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water. researchgate.net

Detection is typically achieved using a UV detector, as this compound has a chromophore that absorbs UV light. sigmaaldrich.com The development of stability-indicating HPLC methods is crucial for assessing the purity of the compound and identifying any degradation products. sigmaaldrich.comnih.gov Method development in HPLC involves optimizing various parameters, including the column type, mobile phase composition, flow rate, and detector settings, to achieve the desired separation and sensitivity. drawellanalytical.comhelixchrom.com

Thin Layer Chromatography for Qualitative and Semi-Quantitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative and semi-quantitative analysis of this compound. rit.edulibretexts.org It is particularly useful for monitoring the progress of chemical reactions and for the initial screening of samples. libretexts.org

In TLC, a thin layer of a stationary phase, such as silica (B1680970) gel or alumina, is coated onto a flat support, typically a glass plate or aluminum foil. libretexts.org A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). libretexts.org The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org

The separated components appear as spots on the plate, which can be visualized under UV light or by using a staining reagent. youtube.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for qualitative identification. youtube.com For semi-quantitative analysis, the size and intensity of the spot can be compared to that of a standard. rit.edu TLC has been successfully used for the qualitative and quantitative analysis of various photographic developing agents, including metol. rit.edu

Advanced Spectroscopic and Microscopic Characterization

Advanced analytical techniques are indispensable for a thorough understanding of the chemical and physical properties of this compound. These methods provide detailed information on its elemental composition, crystalline structure, molecular vibrations, and surface morphology.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.combris.ac.uk When a sample of this compound is irradiated with X-rays, photoelectrons are ejected from the surface. kratos.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and its chemical environment. kratos.comresearchgate.net

For this compound, XPS analysis would be expected to show peaks corresponding to carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The precise binding energies of these peaks can provide insight into the chemical bonding within the molecule. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons in the phenyl ring, the methyl group, and the carbon bonded to the hydroxyl and amino groups. Similarly, the N 1s and O 1s spectra would confirm the presence of the amine and hydroxyl functional groups, respectively.

Interactive Table: Expected XPS Peak Regions for this compound

| Element | Orbital | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284 - 288 | Phenyl ring, methyl group, C-N and C-O bonds |

| Nitrogen | N 1s | 398 - 402 | Methylamino group |

| Oxygen | O 1s | 531 - 534 | Phenolic hydroxyl group |

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. drawellanalytical.com When a beam of X-rays is directed at a crystalline sample of this compound, the rays are diffracted by the crystal lattice planes. The angles and intensities of the diffracted beams are recorded, producing a unique diffraction pattern. This pattern acts as a fingerprint for the crystalline solid, allowing for identification and characterization of its structure. drawellanalytical.comrecyclingrohstoffe-dialog.de

The analysis of the XRD pattern of this compound or its salts, such as the sulfate salt, can reveal information about its crystal system, lattice parameters, and the arrangement of molecules in the solid state. sci-hub.ru The presence of sharp, well-defined peaks in the diffractogram indicates a high degree of crystallinity. Conversely, a broad hump with no distinct peaks would suggest an amorphous or non-crystalline structure. drawellanalytical.com For instance, the XRD pattern of a novel peroskovite-structured calcium titanate incorporated with this compound hydrogen sulfate (Metol) showed distinct diffraction peaks, confirming its crystalline nature. sci-hub.ru

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. upi.edumdpi.com An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. mdpi.com This is a powerful tool for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at specific, characteristic frequencies. mdpi.comgeneticsmr.org

The FT-IR spectrum of this compound provides a molecular "fingerprint" by revealing the vibrational modes of its chemical bonds. geneticsmr.org Key characteristic absorption bands would be expected for the O-H stretch of the phenolic group, the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and the methyl group, C=C stretching within the aromatic ring, and C-N and C-O stretching vibrations. The positions of these bands can be influenced by factors such as hydrogen bonding.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Secondary Amine N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1260 |

| C-N | Stretching | 1180 - 1360 |

Raman Spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. The Raman spectrum provides information about molecular vibrations and can be used for both qualitative and quantitative analysis.

While complementary to FT-IR, Raman spectroscopy offers advantages for certain functional groups. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring and could provide detailed information about its substitution pattern. A Raman spectrum of p-methylaminophenol sulfate is available in the SpectraBase database. nih.gov

Electron Microscopy (FE-SEM, TEM) for Morphological Analysis

Field Emission-Scanning Electron Microscopy (FE-SEM) is a type of electron microscope that provides detailed topographical and elemental information at high magnifications. ukm.my It uses a field-emission gun to produce a very small, high-energy electron beam, resulting in high-resolution images. nih.gov FE-SEM is used to examine the surface morphology, or texture, of a sample. ukm.my For this compound, FE-SEM analysis would reveal the shape, size, and surface features of its crystals or particles. sci-hub.ru This can be particularly useful in understanding how different synthesis or processing conditions affect the physical form of the compound.

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. micro.org.au An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. nih.gov TEM can provide information on the internal structure of materials at the nanoscale. micro.org.au When analyzing this compound, TEM could be used to observe the internal structure of its crystalline or amorphous forms, including any defects or dislocations within the crystal lattice. researchgate.netnih.gov

Toxicological Mechanisms and Environmental Impact Assessments

Cellular and Molecular Mechanisms of Toxicity

The toxicity of 4-(Methylamino)phenol, also known as metol, is rooted in its interactions at the cellular and molecular level. Its chemical structure, featuring both a methylamino group and a phenolic hydroxyl group, contributes to its reactivity and subsequent biological effects.

Interaction with Biological Macromolecules (e.g., Hemoglobin)

A primary mechanism of this compound's toxicity involves its interaction with hemoglobin, the oxygen-carrying protein in red blood cells. The compound and its metabolites can bind to hemoglobin, leading to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), a process that forms methemoglobin. scbt.comresearchgate.net Methemoglobin is incapable of binding and transporting oxygen, resulting in a condition known as methemoglobinemia, a form of oxygen starvation. scbt.com This can lead to cyanosis, a bluish discoloration of the skin and mucous membranes, and breathing difficulties. scbt.com